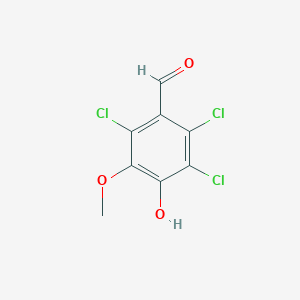
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of chloro, fluoro, methoxy, and methylsulfanyl substituents on the phenyl and pyrazole rings, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-chloro-2-fluoro-5-methoxyphenylboronic acid and 3-(methylsulfanyl)-1H-pyrazole.
Coupling Reaction: The key intermediates are then subjected to a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an appropriate solvent. This reaction forms the carbon-carbon bond between the phenyl and pyrazole rings.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chloro, fluoro, methoxy, and methylsulfanyl groups can influence its binding affinity and selectivity towards these targets. The compound may modulate specific pathways, leading to desired biological effects.
相似化合物的比较
Similar Compounds
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-1H-pyrazole: Lacks the methylsulfanyl group.
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-triazole: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring, along with the methoxy and methylsulfanyl groups, makes 5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole unique
属性
CAS 编号 |
141577-01-7 |
|---|---|
分子式 |
C11H10ClFN2OS |
分子量 |
272.73 g/mol |
IUPAC 名称 |
5-(4-chloro-2-fluoro-5-methoxyphenyl)-3-methylsulfanyl-1H-pyrazole |
InChI |
InChI=1S/C11H10ClFN2OS/c1-16-10-3-6(8(13)4-7(10)12)9-5-11(17-2)15-14-9/h3-5H,1-2H3,(H,14,15) |
InChI 键 |
RVMHEMTZNUHMSH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)C2=CC(=NN2)SC)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)

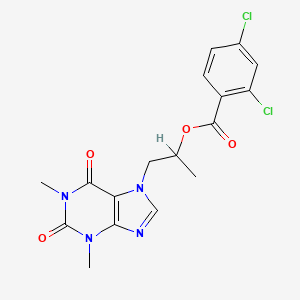
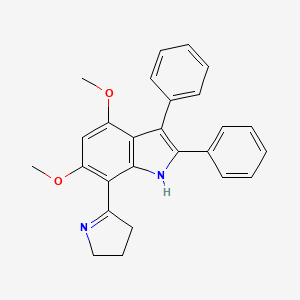
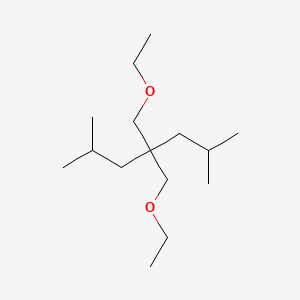
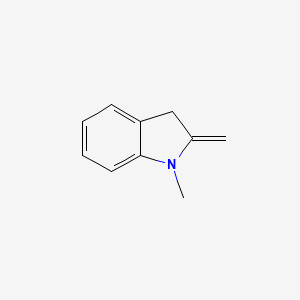

![1-[(2-Aminoethyl)amino]tetradecan-1-OL](/img/structure/B14286683.png)
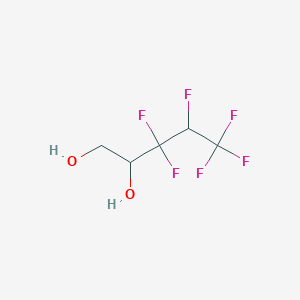
![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)
![2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride](/img/structure/B14286695.png)

